Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
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Overview
Description
Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.336. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Synthetic Approaches and Chemical Transformations : The synthesis of tetrahydroisoquinolines often involves strategies like the Bischler-Napieralski reaction, Pictet-Spengler cyclization, and 1,3-dipolar cycloaddition reactions. For example, the synthesis of benzolactams from 1-(2'-Bromobenzyl)-2-ethoxycarbonyl-1,2,3,4-tetrahydroisoquinolines with alkyllithium demonstrates the complexity and versatility of reactions involving tetrahydroquinoline derivatives (Orito et al., 2000). These processes can lead to various addition products, showcasing the compound's reactivity and potential for generating diverse molecules.
Antimicrobial and Antitumor Activities : Tetrahydroquinoline derivatives have been explored for their potential biological activities. Novel isoquinoline derivatives, including carbamate and ester functionalities, have demonstrated significant antimicrobial properties (Galán et al., 2013). Additionally, studies on isoquinoline-1-carboxaldehyde thiosemicarbazones have shown antineoplastic activity, indicating the potential of tetrahydroquinoline compounds in cancer therapy (Liu et al., 1995).
Biosynthesis and Green Chemistry : The compound's related chemistry includes biosynthetic pathways for similar structures, emphasizing the role of biotechnological methods in producing green chemicals. For instance, the biosynthesis of 2-hydroxyisobutyric acid from renewable carbon sources highlights the importance of microbial processes in generating compounds with tetrahydroquinoline-like structures for polymer synthesis (Rohwerder & Müller, 2010).
Mechanism of Action
Target of Action
The primary targets of a compound like “Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate” are usually specific proteins or enzymes in the body. These targets are chosen based on their role in the disease or condition that the compound is designed to treat .
Mode of Action
“this compound” would interact with its targets by binding to them, which could inhibit their function or modulate their activity. This interaction causes changes in the biological processes that these targets are involved in .
Biochemical Pathways
The compound’s interaction with its targets would affect certain biochemical pathways. The specific pathways depend on the targets of the compound. The downstream effects could include the upregulation or downregulation of certain genes or the activation or inhibition of other proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted all play a role in its effectiveness .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These could include changes in cell behavior, gene expression, or protein activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its ability to bind to its targets .
Properties
IUPAC Name |
methyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)14(18)17-8-4-5-11-6-7-12(9-13(11)17)16-15(19)20-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAVSGOWYMDDCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.